6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine

Catalog No.
S15500287
CAS No.
M.F
C6H5ClN4
M. Wt
168.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine

Product Name

6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine

IUPAC Name

6-chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

InChI

InChI=1S/C6H5ClN4/c1-3-5(7)10-6-4(9-3)2-8-11-6/h2H,1H3,(H,8,10,11)

InChI Key

NYWAVUZGDZRPFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C=NN2)Cl

6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound characterized by a fused pyrazole-pyrazine ring system. Its molecular formula is C6H5ClN4C_6H_5ClN_4 with a molar mass of approximately 168.58 g/mol. The compound features a chlorine atom at the 6th position and a methyl group at the 5th position of the pyrazolo ring, which contribute to its unique chemical properties and biological activities. This compound has gained attention in medicinal chemistry due to its potential as an intermediate in the synthesis of bioactive molecules, particularly in pharmaceuticals targeting various biological pathways and receptors .

  • Substitution Reactions: The chlorine atom at the 6th position can be substituted with various nucleophiles such as amines, thiols, and alkoxides under basic conditions.
  • Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

  • Substitution Reactions: Typical reagents include nucleophiles like amines or thiols, often conducted under basic conditions.
  • Cyclization Reactions: Hydrazine is commonly used for cyclization, typically under reflux conditions.

These reactions yield various substitution products and can lead to further functionalization for specific applications .

The biological activity of 6-chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine has been explored in several studies. It has shown potential as an inhibitor for specific enzymes and receptors, particularly in the context of cancer research. The compound's structural features allow it to interact with biological targets effectively, making it a candidate for developing therapeutic agents that modulate biological pathways

The synthesis of 6-chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine typically involves multi-step processes:

  • Metalation and Formylation: Starting from 2,6-dichloropyrazine, metalation is performed using reagents like i-Pr2NMgCl·LiCl followed by formylation.
  • Cyclization: The unstable heteroaryl aldehyde intermediate formed is then cyclized using hydrazine to yield the final product.

For large-scale production, continuous flow processes have been developed that enhance safety and efficiency by minimizing the accumulation of reactive intermediates .

6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine has diverse applications:

  • Medicinal Chemistry: It serves as an important intermediate in synthesizing pharmaceutical compounds targeting specific biological pathways.
  • Material Science: Its structural versatility allows it to be used in developing new materials and catalysts.
  • Biological Research: It is utilized in studies aimed at understanding complex biological interactions and pathways .

Interaction studies have indicated that 6-chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine can bind effectively to various biological targets. For instance, molecular docking studies have shown its potential binding interactions with receptor sites involved in cancer cell signaling pathways. These studies help elucidate its mechanism of action and guide further development of derivatives with enhanced efficacy

Several compounds share structural similarities with 6-chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine. Here are some notable examples:

Compound NameStructure TypeKey Differences
1H-Pyrazolo[3,4-b]pyridinesFused pyrazole-pyridineDifferent substituents affecting reactivity
PyrazoloquinolinesFused pyrazole-benzeneAdditional benzene ring alters properties
5-Methyl-1H-pyrazoleSimple pyrazoleLacks the fused ring system

Uniqueness

The uniqueness of 6-chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine lies in its specific functional groups (chlorine and methyl) that significantly influence its reactivity and interaction with biological targets. This structural feature allows for the development of derivatives that may possess enhanced pharmacokinetic properties and improved therapeutic efficacy compared to other similar compounds

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

168.0202739 g/mol

Monoisotopic Mass

168.0202739 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

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